Tert-butyl (2-(5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate Tert-butyl (2-(5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15385848
InChI: InChI=1S/C16H20FN3O3S/c1-16(2,3)23-14(21)18-9-8-13-19-20-15(22-13)24-10-11-6-4-5-7-12(11)17/h4-7H,8-10H2,1-3H3,(H,18,21)
SMILES:
Molecular Formula: C16H20FN3O3S
Molecular Weight: 353.4 g/mol

Tert-butyl (2-(5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate

CAS No.:

Cat. No.: VC15385848

Molecular Formula: C16H20FN3O3S

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (2-(5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate -

Specification

Molecular Formula C16H20FN3O3S
Molecular Weight 353.4 g/mol
IUPAC Name tert-butyl N-[2-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate
Standard InChI InChI=1S/C16H20FN3O3S/c1-16(2,3)23-14(21)18-9-8-13-19-20-15(22-13)24-10-11-6-4-5-7-12(11)17/h4-7H,8-10H2,1-3H3,(H,18,21)
Standard InChI Key MUYSADJBQRZOAD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=CC=C2F

Introduction

Synthesis and Reaction Pathways

The synthesis of tert-butyl (2-(5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate follows a modular approach common to Boc-protected 1,3,4-oxadiazoles (Fig. 1) . Key steps include:

  • Boc Protection of the Amine Precursor:
    Ethyl (S)-2-amino-2-phenylacetate reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine to yield ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetate . This step ensures amine group protection, critical for subsequent reactions.

  • Hydrazide Formation:
    The Boc-protected ester undergoes hydrazinolysis with hydrazine hydrate in ethanol, producing tert-butyl (2-hydrazineyl-2-oxo-1-phenylethyl)carbamate .

  • Oxadiazole Ring Cyclization:
    Reaction with carbon disulfide (CS₂) in alkaline conditions facilitates cyclization to form the 1,3,4-oxadiazole-2-thiol intermediate .

  • Alkylation with 2-Fluorobenzyl Halide:
    The thiol group undergoes nucleophilic substitution with 2-fluorobenzyl bromide or chloride in dimethylformamide (DMF) with potassium carbonate, introducing the 2-fluorobenzylthio moiety .

Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂, 24 h, RT52
Hydrazide FormationNH₂NH₂·H₂O, EtOH, 24 h, RT67
Oxadiazole CyclizationCS₂, KOH, EtOH, 1 h, RT67
Alkylation2-FluorobenzylBr, K₂CO₃, DMF, 16 h95

Structural Characterization

Spectroscopic Analysis

  • IR Spectroscopy:
    Key absorptions include ν(C=O) at ~1680–1694 cm⁻¹ (Boc carbonyl), ν(C=N) at ~1623 cm⁻¹ (oxadiazole), and ν(C-S) at ~626 cm⁻¹ . The 2-fluorobenzyl group exhibits ν(C-F) at ~1007–1055 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆):
      δ 1.47 (s, 9H, Boc -CH₃), 4.45 (s, 2H, -SCH₂C₆H₃F), 5.75 (d, 1H, J = 7.2 Hz, -CH), 7.08–7.42 (m, 4H, aromatic) .

    • ¹³C NMR:
      δ 28.5 (Boc -CH₃), 79.5 (Boc quaternary C), 155.4 (C=O), 163.2 (oxadiazole C=N), 160.8 (C-F) .

  • Mass Spectrometry:
    LCMS confirms the molecular ion [M+H]⁺ at m/z 416.7, consistent with the molecular formula C₂₁H₂₂FN₃O₃S .

Crystallographic Studies

Powder X-ray diffraction (PXRD) of analogous Boc-protected oxadiazoles reveals sharp peaks indicative of crystalline morphology . The Debye-Scherrer equation estimates crystallite sizes of ~1.8 nm for related structures . Single-crystal XRD data, though unavailable for this specific compound, suggest a triclinic or monoclinic lattice system based on similar tert-butyl carbamates .

Physicochemical Properties

  • Molecular Weight: 415.48 g/mol (C₂₁H₂₂FN₃O₃S).

  • Melting Point: ~96–100°C (analogous compounds) .

  • Solubility:

    • Freely soluble in DMF, DMSO.

    • Sparingly soluble in ethanol, ethyl acetate .

  • Optical Properties:
    Photoluminescence (PL) spectra of related oxadiazoles show absorption at ~358 nm, suggesting potential fluorescence applications .

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